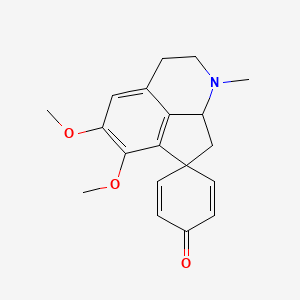

(R)-Pronuciferine

Description

Overview of Proaporphine Alkaloids and Their Significance in Natural Products Chemistry

Proaporphine alkaloids are a distinct class of isoquinoline (B145761) alkaloids characterized by a spirocyclic core structure containing a cyclohexadienone ring fused to a partially hydrogenated isoquinoline system. sci-hub.se This dienone framework is a hallmark of the proaporphine skeleton and is biosynthetically significant. sci-hub.se In the vast world of natural products, alkaloids are a major group of nitrogen-containing secondary metabolites known for their structural complexity and potent biological activities. florajournal.comwikipedia.org Proaporphine alkaloids, specifically, are crucial as they are considered the direct biosynthetic precursors to the more stable and widespread aporphine (B1220529) alkaloids. sci-hub.se This biogenetic relationship, first proposed by Barton and Cohen, involves a dienone-phenol rearrangement, a classic transformation in natural product chemistry that converts the proaporphine core into the tetracyclic aromatic system of aporphines. sci-hub.se Their role as key intermediates makes them indispensable for understanding the intricate biosynthetic pathways that lead to a vast diversity of over 2,500 benzylisoquinoline alkaloids (BIAs). maxapress.com

Historical Context of (R)-Pronuciferine Discovery and Initial Characterization

The study of alkaloids began in earnest with the isolation of morphine from the opium poppy in 1804. nih.gov The subsequent century and beyond saw the discovery of thousands of related compounds. The proaporphine alkaloids were identified as a distinct class much later, following the theoretical postulation of their existence as biosynthetic intermediates. sci-hub.se this compound, along with its close relative stepharine, was among the early proaporphines to be isolated and characterized. sci-hub.se It was identified as a constituent of plants such as Nelumbo nucifera (the sacred lotus). biorxiv.orgresearchgate.net Early research focused on isolating these compounds from their natural sources and performing initial structural work, which was challenging due to their relative instability compared to the rearranged aporphine products. sci-hub.se

Structural Elucidation and Stereochemical Considerations of this compound

The definitive structure of this compound was established through a combination of chemical degradation, synthesis, and spectroscopic methods. The precise arrangement of atoms at its single stereogenic center (C6a) is known as its absolute configuration. ucalgary.ca The "(R)" designation specifies this three-dimensional arrangement, which is crucial for its biological origin and properties. libretexts.org

Table 1: Selected Spectroscopic Data for Pronuciferine (B1678250) Derivatives This table presents characteristic NMR data for a pronuciferine-related scaffold, illustrating the chemical shifts (δ) for key carbon atoms in the structure. Data is representative of the types used in structural elucidation.

| Position | 13C NMR (100 MHz, CDCl3) δ (ppm) |

|---|---|

| C-1 | 125.23 |

| C-2 | 122.75 |

| C-3a | 138.53 |

| C-4 | 122.54 |

| C-5 | 107.50 |

| C-7 | 123.57 |

| C-7a | 130.89 |

Data adapted from a study on related pyrrole (B145914) derivatives for illustrative purposes. frontiersin.org

Relevance of this compound within the Benzylisoquinoline Alkaloid Family

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse group of plant metabolites derived from the amino acid tyrosine. biorxiv.org The biosynthetic pathway to most of the over 2,500 known BIAs proceeds through the central intermediate (S)-reticuline. nih.gov However, the BIA profile in sacred lotus (B1177795) (Nelumbo nucifera) is distinct, characterized by an abundance of (R)-configured alkaloids and the notable absence of reticuline (B1680550) as a major intermediate. biorxiv.orgnih.gov

This compound is a key player in this alternative (R)-specific pathway. biorxiv.org Research has shown that in N. nucifera, the biosynthesis branches earlier, likely from (R)-N-methylcoclaurine. researchgate.netnih.gov A specific cytochrome P450 enzyme (CYP80G) stereospecifically converts (R)-armepavine (a derivative of (R)-N-methylcoclaurine) into pronuciferine through an intramolecular C-C phenol (B47542) coupling reaction. biorxiv.org This positions this compound as a critical precursor to other aporphine alkaloids found in lotus, such as nuciferine (B1677029). biorxiv.orgbiorxiv.org This pathway highlights the metabolic plasticity within the BIA family and underscores the importance of this compound in generating alkaloid diversity. maxapress.combiorxiv.org

Current Research Landscape and Emerging Academic Interest in this compound

Contemporary academic interest in this compound is multifaceted. nih.gov One major area of focus is its total synthesis. researchgate.net Developing efficient and innovative synthetic routes to complex natural products like pronuciferine is a significant challenge in organic chemistry and allows for the production of these molecules in the lab for further study. researchgate.net Recent synthetic strategies have employed advanced chemical reactions, such as the Catellani reaction and gold-catalyzed cyclization, to construct the core structure efficiently. researchgate.net

Another significant research avenue is the elucidation and engineering of its biosynthetic pathway. biorxiv.orgresearchgate.net Scientists have successfully identified the enzymes responsible for its formation from (R)-armepavine and have even reconstituted this pathway in microbial systems like yeast. biorxiv.orgnih.gov This work in synthetic biology not only deepens our understanding of plant metabolism but also opens the door to the sustainable and targeted production of valuable alkaloids. researchgate.net Furthermore, while this article strictly excludes pharmacological applications, the unique structure of this compound and its derivatives continues to inspire investigations into their potential biological activities in academic settings, contributing to the broader field of medicinal chemistry research. nih.govfrontiersin.org

Compound Reference Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYQEGNOQLRQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201106774 | |

| Record name | 2′,3′,8′,8′a-Tetrahydro-5′,6′-dimethoxy-1′-methylspiro[2,5-cyclohexadiene-1,7′(1′H)-cyclopent[ij]isoquinolin]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17236-29-2, 2128-60-1 | |

| Record name | 2′,3′,8′,8′a-Tetrahydro-5′,6′-dimethoxy-1′-methylspiro[2,5-cyclohexadiene-1,7′(1′H)-cyclopent[ij]isoquinolin]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17236-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,3′,8′,8′a-Tetrahydro-5′,6′-dimethoxy-1′-methylspiro[2,5-cyclohexadiene-1,7′(1′H)-cyclopent[ij]isoquinolin]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Pronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 129 °C | |

| Record name | (R)-Pronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of R Pronuciferine

Botanical Sources of (R)-Pronuciferine

The distribution of this compound is not uniform across the plant kingdom; it has been identified in several distinct botanical families and genera.

Nelumbo nucifera (Sacred Lotus) as a Primary Source

The sacred lotus (B1177795), Nelumbo nucifera, is a significant source of this compound. researchgate.netresearchgate.net This aquatic perennial, belonging to the Nelumbonaceae family, is known to accumulate a rich diversity of benzylisoquinoline alkaloids (BIAs). researchgate.netmdpi.com A unique characteristic of BIA metabolism in Nelumbo nucifera is the prevalence of alkaloids with an (R)-stereochemical configuration, which contrasts with the more common (S)-enantiomers found in plants of the Ranunculales order, such as the opium poppy. researchgate.netmdpi.com

In N. nucifera, this compound is a key intermediate in the biosynthesis of the aporphine (B1220529) alkaloid nuciferine (B1677029). researchgate.netnih.govresearchgate.net The biosynthetic pathway involves the stereospecific conversion of (R)-N-methylcoclaurine to another proaporphine alkaloid, glaziovine (B1671578). researchgate.netnih.govbiorxiv.org Subsequently, glaziovine is methylated to yield this compound. researchgate.netnih.govbiorxiv.org

Occurrence in Berberis Species (e.g., Berberis coletioides)

The genus Berberis (family Berberidaceae) is well-regarded for its production of a wide array of isoquinoline (B145761) alkaloids. phytopharmajournal.comnih.gov this compound has been specifically isolated from Berberis coletioides. phytopharmajournal.comnih.govnih.gov Furthermore, its N-oxide derivative has also been identified in this species. phytopharmajournal.com The occurrence of proaporphine alkaloids is a recognized feature of this genus, with (-)-pronuciferine being reported in Berberis montana and other proaporphine-type alkaloids found in species like Berberis sibirica. nih.govmongoliajol.inforesearchgate.net

Detection in Papaver Species

This compound has been detected in various species of the genus Papaver (family Papaveraceae). actapharmsci.com The alkaloid profiles within the Papaver genus are notably diverse and serve as a basis for chemotaxonomic classification. ishs.orgishs.org The presence and relative abundance of specific alkaloids, including proaporphines like this compound, can help distinguish between different sections and species within this complex genus. ishs.orgishs.orgresearchgate.net

Presence in Other Plant Genera (e.g., Cocculus, Uvaria, Hypserpa, Antizoma, Stephania, Duguetia)

The occurrence of this compound extends to several other plant genera across different families. It has been reported in Cocculus and Stephania (Menispermaceae), Uvaria and Duguetia (Annonaceae), Hypserpa (Menispermaceae), and Antizoma (Menispermaceae). nih.govresearchgate.net For instance, research on Duguetia vallicola has identified this compound alongside its biosynthetic precursor, glaziovine. researchgate.net

| Genus | Species | Family | Reference |

|---|---|---|---|

| Nelumbo | N. nucifera | Nelumbonaceae | researchgate.netresearchgate.net |

| Berberis | B. coletioides | Berberidaceae | phytopharmajournal.comnih.govnih.gov |

| Berberis | B. montana | Berberidaceae | nih.gov |

| Papaver | Various species | Papaveraceae | actapharmsci.com |

| Cocculus | Not specified | Menispermaceae | nih.gov |

| Uvaria | Not specified | Annonaceae | nih.gov |

| Hypserpa | H. nitida | Menispermaceae | nih.gov |

| Antizoma | A. angustifolia | Menispermaceae | nih.govresearchgate.net |

| Stephania | Not specified | Menispermaceae | - |

| Duguetia | D. vallicola | Annonaceae | researchgate.net |

Distribution within Plant Tissues and Developmental Regulation of this compound Accumulation

The accumulation of this compound and related alkaloids is often specific to certain plant tissues and is subject to developmental control.

In Nelumbo nucifera, benzylisoquinoline alkaloids show distinct tissue-specific accumulation patterns. researchgate.netmdpi.com While BIAs are present in nearly all plant parts, the highest concentrations are found in the leaves (laminae) and the plumules (embryonic shoots). researchgate.net As this compound is a precursor to the major leaf aporphine alkaloid, nuciferine, its synthesis and presence are primarily associated with the leaves. mdpi.com The accumulation of these alkaloids is also developmentally regulated; BIA content in lotus leaves has been observed to increase significantly from the leaf bud stage to the mature leaf stage. researchgate.netresearchgate.net Studies have shown that the expression of genes involved in the BIA biosynthetic pathway peaks before the maximum accumulation of the alkaloids themselves, indicating a tightly controlled process. researchgate.net

Within the Berberis genus, alkaloids are generally found in highest concentrations in the roots and stem bark. phytopharmajournal.com In the Papaveraceae family, studies on species like Argemone mexicana reveal that alkaloid distribution is highly compartmentalized and changes throughout the plant's life cycle. repositorioinstitucional.mx For example, the synthesis of certain alkaloids may occur in one tissue, such as the roots, followed by transport and accumulation in another, like the aerial parts. repositorioinstitucional.mx This suggests that the presence of this compound in a specific tissue may not necessarily indicate that it is the site of its synthesis. The patterns of alkaloid distribution are established from very early stages of development, such as seedling germination. repositorioinstitucional.mx

| Genus | Primary Accumulation Tissues for BIAs/Aporphines | Notes | Reference |

|---|---|---|---|

| Nelumbo | Leaves, Plumules | Aporphines, including the downstream product of this compound, are predominant in leaves. | researchgate.netmdpi.com |

| Berberis | Roots, Stems | Generally high alkaloid content in underground and woody tissues. | phytopharmajournal.com |

| Papaveraceae (general) | Tissue-specific and developmentally regulated (e.g., roots, aerial parts) | Distribution can change significantly between seedling and mature plant stages. | repositorioinstitucional.mx |

Chemodiversity and Chemotaxonomic Implications of this compound Presence

The structural diversity of alkaloids, including compounds like this compound, provides valuable chemical data for taxonomic and phylogenetic studies. ishs.orgmdpi.comresearchgate.net The presence or absence of specific alkaloid types, and even their stereochemistry, can serve as a chemotaxonomic marker to classify plants and infer evolutionary relationships.

A significant chemotaxonomic point is the stereochemistry of benzylisoquinoline alkaloids. The predominance of (R)-enantiomers, as seen in the biosynthetic pathway leading to this compound in Nelumbo nucifera (Order Proteales), is a distinguishing feature from the BIA pathways in the order Ranunculales (which includes Papaver), where (S)-enantiomers are dominant. researchgate.netmdpi.com This stereochemical divergence points to different evolutionary origins and enzymatic machinery for BIA biosynthesis in these plant lineages. researchgate.netresearchgate.net

Within a single genus, such as Papaver or Berberis, the specific profile of alkaloids can be used to differentiate species or even define distinct chemotypes within the same species. actapharmsci.comishs.orgresearchgate.net The co-occurrence of this compound with its biosynthetic precursors (e.g., glaziovine) and downstream products (e.g., nuciferine) in a given plant provides strong evidence for the specific metabolic pathways operating within that organism. researchgate.netresearchgate.netresearchgate.net Therefore, the detection of this compound is not merely an inventory of a plant's chemical constituents but also a clue to its metabolic capabilities and evolutionary history.

Biosynthesis of R Pronuciferine

General Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of over 2,500 specialized metabolites derived from the amino acid L-tyrosine. frontiersin.orgoup.commdpi.com They are predominantly found in plant families such as Papaveraceae, Ranunculaceae, Menispermaceae, and Lauraceae. d-nb.info The generalized BIA pathway, extensively studied in plants like opium poppy (Papaver somniferum), is considered a cornerstone of plant secondary metabolism. oup.com

This canonical pathway begins with the conversion of L-tyrosine into two key derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgd-nb.info The crucial first committed step is the stereoselective Pictet-Spengler condensation of these two precursors, catalyzed by the enzyme norcoclaurine synthase (NCS), to exclusively form (S)-norcoclaurine. nih.govnih.gov (S)-Norcoclaurine is the universal precursor to the vast majority of BIAs in these plant families. oup.com

Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylations, N-methylations, and hydroxylations. mdpi.comscholaris.ca These reactions lead to the formation of (S)-reticuline, a critical branch-point intermediate. mdpi.comd-nb.info From (S)-reticuline, the pathway diversifies dramatically, with various enzyme-catalyzed oxidative C-C and C-O couplings leading to numerous BIA subclasses, including morphinans (e.g., morphine), protoberberines (e.g., berberine), and benzophenanthridines (e.g., sanguinarine). oup.comnih.gov The biosynthesis of (R)-Pronuciferine, however, deviates from this (S)-reticuline-centric pathway, following an (R)-enantiospecific route. nih.govnih.gov

Precursors and Early Stage Enzymatic Conversions in this compound Biosynthesis

The early stages of this compound biosynthesis share the same initial building blocks as the general BIA pathway but diverge at the first stereochemical-defining step. This divergence is fundamental to the formation of the entire class of (R)-configured alkaloids found in sacred lotus (B1177795).

Role of L-Tyrosine Derivatives (Dopamine and 4-Hydroxyphenylacetaldehyde)

The journey towards this compound begins with L-tyrosine, an aromatic amino acid. frontiersin.orgfrontiersin.org Through enzymatic processes, L-tyrosine is transformed into the two primary precursors required for the construction of the benzylisoquinoline scaffold: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govscielo.org.mxmaxapress.com In vivo deuterium (B1214612) labeling experiments in Nelumbo nucifera have confirmed that these two L-tyrosine-derived molecules serve as the direct precursors for the formation of the norcoclaurine skeleton in the plant. nih.govresearchgate.net

Formation of (R,S)-Norcoclaurine

A critical distinction in the biosynthesis of this compound is the formation of its initial precursor, norcoclaurine. Unlike the NCS-catalyzed, stereo-specific formation of (S)-norcoclaurine in the Ranunculales order, the pathway in sacred lotus is characterized by the formation of a racemic mixture of (R,S)-norcoclaurine. nih.govresearchgate.net Evidence strongly suggests that the Pictet-Spengler condensation of dopamine and 4-HPAA in sacred lotus may occur spontaneously as a non-enzymatic reaction. nih.govresearchgate.net This is supported by the detection of both (R)- and (S)-enantiomers of norcoclaurine in the plant and the absence of detectable NCS activity in plant protein extracts. nih.govresearchgate.netresearchgate.net This non-selective initial step provides the (R)-norcoclaurine substrate necessary for the downstream (R)-enantiospecific pathway.

Conversion to (R)-N-Methylcoclaurine and (R)-Armepavine

Once (R,S)-norcoclaurine is formed, the biosynthetic machinery in sacred lotus exhibits a clear preference for the (R)-enantiomer, effectively channeling it towards the synthesis of this compound and other related alkaloids. nih.govmaxapress.comresearchgate.net This stereochemical selection is performed by the pathway's subsequent enzymes.

The conversion involves a sequence of methylation reactions:

6-O-Methylation: (R)-Norcoclaurine is first methylated at the 6-hydroxyl group to form (R)-coclaurine. This reaction is catalyzed by a norcoclaurine 6-O-methyltransferase (6OMT). nih.govmaxapress.com

N-Methylation: Subsequently, (R)-coclaurine is N-methylated to yield (R)-N-methylcoclaurine, which serves as a pivotal branch-point intermediate in sacred lotus. nih.govresearchgate.netresearchgate.net

7-O-Methylation: From (R)-N-methylcoclaurine, one branch of the pathway leads to the formation of (R)-Armepavine through methylation at the 7-hydroxyl position, a reaction catalyzed by a 7-O-methyltransferase (7OMT). nih.govresearchgate.net

This sequence establishes the core (R)-configured 1-benzylisoquinoline (B1618099) structure that will be further modified.

Key Enzymatic Steps and Catalytic Mechanisms Leading to this compound

The transformation from the central intermediate (R)-N-methylcoclaurine to the proaporphine alkaloid this compound involves critical oxidative coupling and further methylation, catalyzed by specific enzyme families.

O-Methyltransferase (OMT) Activity

O-methyltransferases (OMTs) are crucial for tailoring the BIA scaffold. In sacred lotus, several OMTs with distinct functions have been identified. nih.gov Research has shown that NnOMT1 functions as a regiospecific 6OMT, accepting both (R)- and (S)-norcoclaurine to produce coclaurine (B195748). nih.gov Other OMTs, such as NnOMT5 and NnOMT7, are involved in 7-O-methylation, converting (R)-N-methylcoclaurine to (R)-armepavine. nih.govnih.gov

The direct pathway to this compound, however, proceeds from (R)-N-methylcoclaurine via a different route. First, (R)-N-methylcoclaurine undergoes an intramolecular C-C phenol (B47542) coupling reaction, catalyzed by a cytochrome P450 enzyme, NnCYP80G. nih.govresearchgate.netbiorxiv.org This enzyme stereospecifically converts (R)-N-methylcoclaurine into the proaporphine alkaloid (R)-glaziovine. nih.govresearchgate.net

The final step in the biosynthesis is the O-methylation of (R)-glaziovine to form this compound. nih.govsci-hub.se This conversion involves the methylation of the hydroxyl group on the dienone ring of glaziovine (B1671578).

Interactive Data Tables

Table 1: Key Enzymes in the

| Enzyme Name | Enzyme Class | Substrate(s) | Product(s) | Plant Source |

| Norcoclaurine 6-O-methyltransferase (NnOMT1) | O-Methyltransferase | (R)-Norcoclaurine | (R)-Coclaurine | Nelumbo nucifera nih.gov |

| Coclaurine N-methyltransferase (CNMT) | N-Methyltransferase | (R)-Coclaurine | (R)-N-Methylcoclaurine | Nelumbo nucifera nih.gov |

| N-methylcoclaurine 7-O-methyltransferase (NnOMT7) | O-Methyltransferase | (R)-N-Methylcoclaurine | (R)-Armepavine | Nelumbo nucifera nih.gov |

| CYP80G | Cytochrome P450 Monooxygenase | (R)-N-Methylcoclaurine | (R)-Glaziovine | Nelumbo nucifera nih.govresearchgate.net |

| Glaziovine O-methyltransferase | O-Methyltransferase | (R)-Glaziovine | This compound | Nelumbo nucifera sci-hub.se |

N-Methyltransferase (NMT) Activity

N-methyltransferases (NMTs) are crucial enzymes in the BIA pathway, responsible for adding a methyl group to the nitrogen atom of the isoquinoline (B145761) core, a key step in forming various alkaloids. In the context of this compound biosynthesis, NMTs act on precursors like coclaurine to form N-methylcoclaurine. maxapress.comsemanticscholar.org Research in Nelumbo nucifera has highlighted the presence of R-enantiospecific methyltransferases that favor the processing of (R)-configured substrates, which is a distinguishing feature of its BIA pathway compared to plants in the Ranunculales order. nih.govmaxapress.comresearchgate.net

The conversion sequence generally involves:

Norcoclaurine is first O-methylated by a norcoclaurine 6-O-methyltransferase (6OMT) to produce coclaurine . semanticscholar.org

A coclaurine N-methyltransferase (CNMT) then catalyzes the N-methylation of coclaurine to yield N-methylcoclaurine . semanticscholar.orgcaltech.edu

While many plants predominantly produce (S)-enantiomers, Nelumbo nucifera possesses enzymes that can utilize (R)-substrates, leading to the formation of (R)-N-methylcoclaurine, the specific precursor for this compound. nih.govmaxapress.comresearchgate.net Human N-methyltransferase (NMT) has also been studied and shown to have a strict preference for (R)-configured benzylisoquinoline alkaloids, with (R)-norreticuline being a highly effective substrate. nih.gov

Cytochrome P450 Monooxygenase (CYP80G/Q1) Stereospecificity

The pivotal step in forming the proaporphine core of this compound is an intramolecular C-C phenol coupling reaction catalyzed by a specific type of cytochrome P450 monooxygenase. nih.govresearchgate.net In Nelumbo nucifera, this function is performed by an enzyme identified as NnCYP80Q1. nih.govresearchgate.net

This enzyme exhibits remarkable stereospecificity, exclusively converting (R)-N-methylcoclaurine into the proaporphine alkaloid (R)-glaziovine through a C8-C1' coupling. nih.govnih.govbiorxiv.orgresearchgate.net It does not act on the (S)-enantiomer. researchgate.net (R)-Glaziovine is the immediate precursor to this compound. nih.govbiorxiv.org Subsequent 7-O-methylation of (R)-glaziovine, catalyzed by an O-methyltransferase, yields this compound. nih.govsci-hub.se

Another related enzyme, NnCYP80G, also found in lotus, catalyzes C-C coupling to form aporphine (B1220529) alkaloids and shows broad substrate selectivity, including (R)-N-methylcoclaurine. researchgate.netresearchgate.net However, it is the NnCYP80Q1 that is specifically responsible for the R-enantiospecific formation of the proaporphine scaffold leading to this compound. nih.govresearchgate.net

| Enzyme | Substrate | Product | Reaction Type | Stereospecificity | Source Organism |

|---|---|---|---|---|---|

| N-Methyltransferase (NMT) | (R)-Coclaurine | (R)-N-Methylcoclaurine | N-methylation | (R)-enantiospecific | Nelumbo nucifera nih.govmaxapress.com |

| NnCYP80Q1 | (R)-N-Methylcoclaurine | (R)-Glaziovine | Intramolecular C-C phenol coupling | Strictly (R)-specific nih.govresearchgate.net | Nelumbo nucifera nih.govresearchgate.net |

| O-Methyltransferase (OMT) | (R)-Glaziovine | This compound | O-methylation | (R)-specific pathway | Nelumbo nucifera nih.govbiorxiv.org |

Distinct (R)-Enantiospecific Biosynthetic Route in Nelumbo nucifera

The biosynthetic pathway to alkaloids in the sacred lotus (Nelumbo nucifera) is distinct from the well-studied pathways in plants like the opium poppy (Papaver somniferum). nih.govnih.govresearchgate.net The most significant difference is the prevalence of (R)-configured alkaloids in lotus, whereas poppy and other members of the Ranunculales predominantly produce (S)-configured alkaloids. nih.govnih.govresearchgate.netresearchgate.net

This stereochemical preference is established early in the pathway. While norcoclaurine synthase (NCS) in lotus produces both (R)- and (S)-norcoclaurine, downstream enzymes, specifically R-enantiospecific methyltransferases and cytochrome P450s, preferentially select and process the (R)-intermediates. nih.govmaxapress.comresearchgate.net This dedicated (R)-route leads to the accumulation of compounds like (R)-N-methylcoclaurine, which serves as the specific building block for (R)-glaziovine and subsequently this compound via the action of NnCYP80Q1. nih.govnih.govresearchgate.net This pathway operates independently of reticuline (B1680550), a central branchpoint intermediate in many other BIA-producing plants, which is notably absent in sacred lotus. nih.gov

Biogenetic Relationship of this compound to Other Proaporphine and Aporphine Alkaloids

This compound is biogenetically linked to other proaporphine and aporphine alkaloids through a series of enzymatic transformations and rearrangements.

Proaporphine Precursor: this compound is derived from the proaporphine alkaloid (R)-glaziovine through O-methylation. nih.govbiorxiv.orgsci-hub.se (R)-Glaziovine itself is formed from (R)-N-methylcoclaurine. nih.govbiorxiv.org

Rearrangement to Aporphines: Proaporphine alkaloids like pronuciferine (B1678250) are considered biosynthetic precursors to aporphine alkaloids. clockss.org Under acidic conditions or through specific enzymatic action, the spiro-dienone structure of pronuciferine can undergo rearrangement to form the more stable aporphine core. sci-hub.se For example, reduction of pronuciferine yields dienols that rearrange to form the aporphine alkaloid nuciferine (B1677029). sci-hub.se This establishes a direct biogenetic link between the proaporphine this compound and the aporphine (R)-nuciferine. researchgate.net

| Precursor Alkaloid | Enzyme/Process | Product Alkaloid | Alkaloid Class |

|---|---|---|---|

| (R)-N-Methylcoclaurine | NnCYP80Q1 | (R)-Glaziovine | Proaporphine nih.govbiorxiv.org |

| (R)-Glaziovine | O-Methyltransferase | This compound | Proaporphine nih.govbiorxiv.org |

| This compound | Reduction & Rearrangement | (R)-Nuciferine | Aporphine researchgate.netsci-hub.se |

Microbial Approaches to Biosynthesis Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of this compound has been significantly advanced by using microbial systems, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), as heterologous hosts. nih.govbiorxiv.orgcaltech.edunih.gov By expressing plant genes in these microbes, researchers can functionally characterize individual enzymes and reconstruct portions of the metabolic pathway in a controlled environment. nih.govmdpi.com

Recent studies have successfully reconstituted the biosynthesis of this compound in engineered yeast. nih.govbiorxiv.orgresearchgate.net This was achieved by introducing the genes for the key enzymes from Nelumbo nucifera and other plants. A notable strategy involved creating an artificial stereochemical inversion pathway. nih.govbiorxiv.orgresearchgate.net Since microbial systems often naturally produce (S)-precursors, enzymes from common poppy (Papaver rhoeas), dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR), were used to convert (S)-N-methylcoclaurine to its (R)-enantiomer. nih.govbiorxiv.orgbiorxiv.org

This engineered (R)-N-methylcoclaurine could then be converted to glaziovine and subsequently pronuciferine by co-expressing the lotus CYP80G enzyme (or a more efficient ortholog) and a suitable O-methyltransferase. nih.govbiorxiv.org These microbial platforms not only validate the function of specific genes but also provide a scalable method for producing high-value alkaloids and their derivatives for further study. nih.govnih.govresearchgate.net

Chemical Synthesis Approaches for R Pronuciferine

Strategies for Total Synthesis of (±)-Pronuciferine

The total synthesis of racemic (±)-pronuciferine has been accomplished through several innovative and classical methods, each offering distinct advantages in terms of efficiency and accessibility. These approaches have been crucial in providing access to the core spiro-cyclohexadienone structure of the proaporphine alkaloids. thieme-connect.comresearchgate.net

Modern synthetic strategies have increasingly relied on multi-component reactions (MCRs) to construct complex molecular scaffolds in a convergent and atom-economical manner. nih.govorganic-chemistry.org A notable example is a concise total synthesis of (±)-stepharine and (±)-pronuciferine that features a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization. researchgate.netthieme-connect.comchemrxiv.org

This sequence efficiently assembles the 1-methylene-tetrahydroisoquinoline (THIQ) core. researchgate.netthieme-connect.comchemrxiv.org The Catellani reaction, a palladium-catalyzed process, allows for the sequential functionalization of aryl halides. dntb.gov.uaresearchgate.net In this synthesis, an aryl iodide, an N-protected aziridine, and an alkyne are brought together to rapidly build a key intermediate. researchgate.net This is followed by a gold-catalyzed cyclization to form the THIQ ring system. researchgate.netthieme-connect.com This modern approach highlights the power of combining multiple catalytic processes to streamline the synthesis of complex natural products. researchgate.net

A key transformation in the synthesis of proaporphine alkaloids is the construction of the spiro-cyclohexadienone ring system. thieme-connect.com Oxidative dearomatization has emerged as a powerful strategy to convert planar aromatic precursors into three-dimensional spirocyclic structures. nih.govnih.gov

Classical methods have a long-standing history in alkaloid synthesis and continue to be relevant for the construction of (±)-pronuciferine.

Phenolic Oxidative Coupling: This biomimetic approach involves the intramolecular coupling of a phenolic tetrahydrobenzylisoquinoline precursor. The oxidation of (±)-N-methylcoclaurine with reagents like potassium ferricyanide (B76249) can afford (±)-glaziovine, which is then methylated to yield (±)-pronuciferine. rsc.orgrsc.orgnih.gov While conceptually elegant, this method can sometimes suffer from low yields. sci-hub.se

Pschorr Cyclization: The Pschorr cyclization has also been utilized, which involves the intramolecular cyclization of a diazonium salt derived from an aminobenzyltetrahydroisoquinoline. clockss.org This method has been applied to the synthesis of various proaporphine alkaloids, including a route to (±)-pronuciferine. clockss.orgresearchgate.net

Bischler-Napieralski Synthesis: The Bischler-Napieralski reaction is a fundamental tool for constructing the isoquinoline (B145761) core of many alkaloids. nrochemistry.comjk-sci.comorganic-chemistry.org In the context of pronuciferine (B1678250) synthesis, it is used to form the tetrahydroisoquinoline ring system from a β-arylethylamide. clockss.orgclockss.org This is often followed by a series of steps to elaborate the remaining rings of the proaporphine scaffold. clockss.org

Stereoselective Synthesis of (R)-Pronuciferine

While total syntheses of the racemic mixture are valuable, the stereoselective synthesis of the naturally occurring (R)-enantiomer is a more significant challenge. Recent advances have focused on establishing the chiral center early in the synthetic sequence. One approach involves an asymmetric transfer hydrogenation using a Ru-catalyst after a Bischler-Napieralski cyclization to create a chiral tetrahydroisoquinoline intermediate with high enantiomeric excess. acs.orgnih.gov This key chiral building block is then carried forward to complete the synthesis of this compound. mdpi.com

Synthesis of this compound from Related Alkaloids (e.g., Glaziovine (B1671578), Stepharine)

This compound can be synthesized from other naturally occurring proaporphine alkaloids.

From Glaziovine: (R)-Glaziovine, which possesses the same proaporphine core, can be converted to this compound through O-methylation. sci-hub.seclockss.org This transformation is often achieved using reagents like diazomethane. rsc.orgsci-hub.se Recent biosynthetic studies have elucidated the enzymatic conversion of (R)-N-methylcoclaurine to glaziovine, which is then methylated to pronuciferine. researchgate.netbiorxiv.org

From Stepharine: (±)-Stepharine can be converted to (±)-pronuciferine via reductive amination. researchgate.net This provides a direct link between these two closely related alkaloids.

Comparison of Synthetic Yields and Efficiency Across Different Methods

The efficiency of pronuciferine synthesis varies significantly depending on the chosen strategy.

| Synthetic Strategy | Key Reactions | Overall Yield | Number of Steps | Reference |

| Multi-Component/Dearomatization | Catellani reaction, Au-catalyzed cyclization, Oxidative dearomatization | 19% | 8 | researchgate.net |

| Phenolic Oxidative Coupling | Potassium ferricyanide oxidation, Methylation | 1-1.8% (for glaziovine) | 2 (from N-methylcoclaurine) | rsc.org |

| Photolytic Cyclization | Photolysis of 8-bromobenzylisoquinoline, Oxidation | 4-17% | 2 | clockss.org |

| Classical Ring Construction | Robinson annulation | 6-14% (from aldehyde intermediate) | Multiple | clockss.org |

Pharmacological and Mechanistic Investigations of R Pronuciferine Pre Clinical Focus

Cellular and Molecular Mechanisms of Action in in vitro Models

In vitro research using various cell models has provided initial insights into how (R)-Pronuciferine functions at a cellular level. These studies have highlighted its influence on cell survival, metabolism, and the expression of key neurotrophic factors.

Neuroprotective Effects against Oxidative Stress (e.g., H2O2-induced apoptosis in SH-SY5Y cells)

This compound has demonstrated significant neuroprotective capabilities in human neuronal SH-SY5Y cells subjected to oxidative stress. researchgate.net Oxidative stress, a condition implicated in the pathology of various neurodegenerative diseases, was experimentally induced using hydrogen peroxide (H2O2), a compound known to cause neuronal cell damage and apoptosis (programmed cell death). researchgate.netmdpi.commdpi.comnih.gov

In these models, pretreatment with this compound was found to significantly suppress neuronal death caused by H2O2. researchgate.net Studies showed that while H2O2 treatment alone leads to a marked decrease in cell viability and an increase in apoptosis, the presence of this compound mitigates these effects. researchgate.netfrontiersin.orgnih.gov Specifically, at a concentration of 10 µM, this compound not only increased the proliferation of SH-SY5Y cells by 45% but also significantly (P < .001) counteracted the apoptotic effects of H2O2. researchgate.net This suggests that this compound acts as a neuroprotective agent, potentially by interfering with the cellular pathways that lead to apoptosis in the face of oxidative damage. researchgate.netnih.gov

Modulation of Intracellular Metabolite Levels (e.g., Glycine-Serine-Threonine Pathway, Aspartic Acid, Glutamine, Tryptophan)

Metabolomic studies using Gas Chromatography-Mass Spectrometry (GC-MS) have revealed that this compound can significantly alter the intracellular metabolite profile of SH-SY5Y cells. researchgate.net These changes indicate a broad impact on cellular metabolism and signaling.

A key finding is the compound's influence on the glycine-serine-threonine metabolic pathway. researchgate.net Treatment with this compound was observed to change the intracellular concentrations of serine dimethylglycine, sarcosine, and threonine. researchgate.net Furthermore, the compound led to an increase in the intracellular levels of several other important amino acids, including aspartic acid, glutamine, and tryptophan. researchgate.net The modulation of these metabolites is significant, as they play crucial roles in various cellular functions, from protein synthesis and energy metabolism to neurotransmission. nih.govbritannica.comtechnologynetworks.com For instance, glutamine is the most abundant amino acid in the human body and is central to regulating toxic ammonia (B1221849) levels, while aspartic acid is involved in the biosynthesis of proteins. technologynetworks.com

| Metabolic Pathway/Metabolite | Effect of this compound Treatment | Reference |

|---|---|---|

| Glycine-Serine-Threonine Pathway | Impacted (levels of Serine Dimethylglycine, Sarcosine, Threonine altered) | researchgate.net |

| Aspartic Acid | Increased intercellular level | researchgate.net |

| Glutamine | Increased intercellular level | researchgate.net |

| Tryptophan | Increased intercellular level | researchgate.net |

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression

This compound has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and plasticity. researchgate.netnih.govfrontiersin.org In studies involving SH-SY5Y cells, treatment with this compound at a concentration of 10 µM resulted in a significant (P < .05) increase in intracellular BDNF protein expression. researchgate.net

BDNF plays a vital role in neuroprotection and is implicated in the mechanisms of learning and memory. nih.govfrontiersin.org It supports the differentiation and survival of neurons and is involved in neurogenesis. nih.gov Decreased levels of BDNF are associated with several neurodegenerative conditions. nih.govmdpi.com The ability of this compound to increase BDNF expression suggests a potential mechanism through which it exerts its neuroprotective effects, linking it to pathways that actively support neuronal health and function. researchgate.netmdpi.com

Inhibition of Lipogenesis in Adipocyte Models (e.g., 3T3-L1 adipocytes)

Beyond its neuroprotective effects, this compound has been investigated for its role in metabolic regulation, specifically its impact on fat cell formation (adipogenesis) and lipid storage (lipogenesis). Studies using the 3T3-L1 adipocyte model have demonstrated that both this compound and the related alkaloid nuciferine (B1677029) can inhibit lipogenesis. mdpi.comnih.gov

In insulin-resistant 3T3-L1 mature adipocytes, treatment with this compound significantly decreased the accumulation of lipid droplets and intracellular triglyceride content. nih.gov This anti-adipogenic effect is believed to be mediated, at least in part, through the activation of the 5'-AMP-activated protein kinase (AMPK) signaling pathway. nih.gov The study noted that while both compounds were effective, this compound exhibited a more potent effect compared to nuciferine in up-regulating the expression of glucose transporter type 4 (GLUT4) and triggering the phosphorylation of AMPK. nih.gov These findings suggest that this compound can ameliorate glucose and lipid metabolism in these cellular models. nih.gov

| Compound | Cell Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| This compound | 3T3-L1 adipocytes | Inhibited lipogenesis, decreased lipid droplets and triglyceride content | Activation of AMPK signaling pathway, upregulation of GLUT4 | nih.gov |

| Nuciferine | 3T3-L1 adipocytes | Inhibited lipogenesis, decreased lipid droplets and triglyceride content | Activation of AMPK signaling pathway | mdpi.comnih.govfrontiersin.orgnih.gov |

Receptor and Enzyme Interaction Profiling (Pre-clinical/Non-Human)

The direct interaction of this compound with specific neurotransmitter receptors and enzymes is an area of ongoing investigation. Much of the current understanding is inferred from studies on structurally similar alkaloids, such as nuciferine.

Potential Interactions with Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

While direct and comprehensive receptor binding data for this compound is limited, research on the related compound nuciferine provides a basis for inferring potential interactions. Nuciferine has been shown to have a complex receptor profile, interacting with multiple targets within the dopaminergic and serotonergic systems. plos.org These systems are known to have opponent interactions, playing crucial roles in motivation, behavior, and motor control. princeton.edufrontiersin.org

Studies on nuciferine have identified it as an antagonist at serotonin (B10506) receptors 5-HT2A, 5-HT2C, and 5-HT2B, and a partial agonist at dopamine (B1211576) D2 receptors. plos.org Given the structural similarities, it is plausible that this compound may also interact with these or other related receptors. However, specific assays are required to confirm the precise binding affinities and functional activities of this compound itself. The distinct stereochemistry of this compound compared to nuciferine could lead to significant differences in receptor interaction profiles and subsequent pharmacological effects. Research into alkaloids from the lotus (B1177795) leaf, where pronuciferine (B1678250) is found, suggests a sedative effect on the central nervous system, potentially through interactions with GABA-A receptors, though this is a general finding for the alkaloid extract. researchgate.net Further investigation is necessary to delineate the specific receptor and enzyme interaction profile of this compound.

In vivo Studies in Animal Models (Focus on Mechanistic Endpoints, excluding dosage, safety, or clinical relevance)

A comprehensive review of published scientific literature indicates a notable absence of in vivo studies in rodent models that specifically investigate the behavioral and physiological effects of isolated this compound. Research to date has primarily focused on the isolation, chemical synthesis, and in vitro evaluation of the compound.

While direct in vivo data from animal models is not available, in vitro studies on human cell lines provide preliminary insights into the potential neuroactive properties of pronuciferine. A key study investigated the effects of pronuciferine on human neuronal SH-SY5Y cells, a common model for neurodegenerative disease research. nih.govresearchgate.net The findings from this research, while not conducted in animal models, point towards potential mechanistic pathways. The study revealed that pronuciferine suppressed neuronal death induced by hydrogen peroxide (H2O2), suggesting a neuroprotective mechanism against oxidative stress. nih.govresearchgate.net

Furthermore, metabolomic analysis in the same study showed that pronuciferine influenced the glycine-serine-threonine pathway and increased intracellular levels of several amino acids, including aspartic acid, glutamine, and tryptophan. nih.gov A significant mechanistic finding was the observed increase in the intracellular expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth. nih.govresearchgate.net

It is critical to emphasize that these findings are from in vitro cell culture experiments and cannot be directly extrapolated to predict behavioral or physiological effects in a complex living organism such as a rodent. The data, however, suggests potential mechanisms that could be explored in future in vivo research.

Table 1: Summary of In Vitro Mechanistic Investigations of Pronuciferine

| Experimental System | Key Mechanistic Endpoint Investigated | Observed Effect of Pronuciferine | Reference |

|---|---|---|---|

| Human Neuronal SH-SY5Y Cells | Neuroprotection against H2O2-induced apoptosis | Significantly suppressed neuronal death. | nih.govresearchgate.net |

| Human Neuronal SH-SY5Y Cells | Intracellular Metabolite Levels | Altered levels of serine dimethylglycine, sarcosine, and threonine. Increased levels of aspartic acid, glutamine, and tryptophan. | nih.gov |

| Human Neuronal SH-SY5Y Cells | Brain-Derived Neurotrophic Factor (BDNF) Protein Expression | Significantly increased intracellular BDNF expression. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound and its Proaporphine Scaffold

Structure-Activity Relationship (SAR) studies for the proaporphine scaffold, the core structure of this compound, are notably limited in the scientific literature, especially when compared to the extensive research on its biosynthetic descendants, the aporphine (B1220529) alkaloids. nih.govnih.gov The proaporphine scaffold is a spiro-cyclohexadienone ring system, which is biosynthetically rearranged to form the more stable aromatic aporphine core. researchgate.net

SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity, thereby guiding the design of more potent and selective compounds. For the proaporphine scaffold, such studies would involve synthesizing a series of analogues where specific functional groups are altered and then evaluating their biological effects. Key points of modification on the this compound structure would include the methoxy (B1213986) groups on the aromatic rings, the N-methyl group, and the dienone system.

While dedicated SAR studies are not prevalent, research has led to the isolation of several naturally occurring proaporphine alkaloids with variations on the core scaffold. nih.gov These compounds, such as Epiganine A, which features an isopropanenitrile group at the nitrogen, represent natural analogues that could form the basis of a preliminary SAR analysis. nih.gov For instance, comparing the activity of this compound with such analogues could provide initial clues about the importance of the N-substituent for a given biological activity. However, studies that systematically perform this analysis are currently lacking. The development of novel synthetic pathways to the proaporphine core may facilitate future, more detailed SAR explorations. nih.gov

Table 2: Examples of Proaporphine Alkaloids for Potential SAR Comparison

| Compound Name | Key Structural Features Compared to this compound | Potential SAR Insight |

|---|---|---|

| This compound | Baseline structure with two methoxy groups and an N-methyl group. | Reference compound for activity. |

| Epiganine A | Contains an isopropanenitrile group on the nitrogen instead of a methyl group. | Evaluates the role of the size and electronic nature of the N-substituent. nih.gov |

| Stepharine | Lacks the methoxy group at the C-1 position. | Assesses the importance of C-1 oxygenation for activity. |

| Mecambrine | Features a methylenedioxy bridge instead of two methoxy groups on the A-ring. | Investigates the influence of the substituent pattern on the aromatic A-ring. |

Structural Analogs and Derivatives of R Pronuciferine

Naturally Occurring Analogs and Their Isolation

The structural framework of (R)-Pronuciferine is shared by several other alkaloids found in nature. These analogs arise from distinct biosynthetic pathways in various plant species and include N-oxides, related proaporphines, and biosynthetically derived aporphines.

Pronuciferine (B1678250) N-oxide stands out as the first naturally occurring proaporphinoid alkaloid featuring an N-oxide group. This derivative was isolated alongside its parent compound, pronuciferine, from the plant Berberis coletioides. The identification of Pronuciferine N-oxide was accomplished through spectroscopic analysis, confirming its unique structural feature within this alkaloid subgroup. N-oxides of alkaloids are often found alongside their tertiary amine counterparts in plants.

The proaporphine family includes several other notable alkaloids structurally related to this compound. These compounds share the same core skeleton but differ in their substitution patterns and stereochemistry. Their isolation from various plant families highlights the distribution of this alkaloid type in nature.

Stepharine : This alkaloid has been isolated from plants in the Menispermaceae family, such as those from the Stephania genus.

Glaziovine (B1671578) : Originally isolated from Ocotea glaziovii, glaziovine is a significant proaporphine analog. rsc.org It is biosynthesized from (R)-N-methylcoclaurine by the enzyme NnCYP80G. nih.gov The leaves of Duguetia vallicola have also been identified as a substantial and renewable source of this psychoactive alkaloid. rsc.org

Mecambrine : (–)-Mecambrine is a dominant alkaloidal component of Meconopsis cambrica, a perennial plant in the Papaveraceae family.

Crotonosine : This proaporphine alkaloid was successfully isolated from the plant Croton linearis, and its chemical structure was subsequently determined. rsc.org

The table below summarizes the natural sources of these related proaporphine alkaloids.

| Alkaloid | Natural Source(s) | Family |

| Stepharine | Stephania species | Menispermaceae |

| Glaziovine | Ocotea glaziovii, Duguetia vallicola | Lauraceae, Annonaceae |

| Mecambrine | Meconopsis cambrica | Papaveraceae |

| Crotonosine | Croton linearis | Euphorbiaceae |

Proaporphine alkaloids are biosynthetic precursors to aporphine (B1220529) alkaloids. This compound undergoes a dienone-phenol rearrangement to form aporphine structures. A prominent example is the biosynthesis of nuciferine (B1677029). In the sacred lotus (B1177795) (Nelumbo nucifera), (R)-N-methylcoclaurine is converted to the proaporphine alkaloid glaziovine, which is then methylated to yield pronuciferine. nih.gov Pronuciferine is subsequently rearranged to form the aporphine alkaloid nuciferine. nih.gov This biosynthetic link establishes a direct structural and chemical relationship between the proaporphine and aporphine classes.

Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

Direct synthetic modification of the this compound scaffold is complex; however, significant progress has been made in the total synthesis of proaporphine alkaloids, which provides a pathway to create diverse analogs. These synthetic strategies allow for the construction of the core tetrahydroisoquinoline (THIQ) moiety and the characteristic spiro-cyclohexadienone skeleton, offering opportunities for structural variation that is not limited to natural sources.

Recent advances have led to concise total syntheses of (±)-stepharine and (±)-pronuciferine from readily available starting materials. chemrxiv.orgchemrxiv.orgresearchgate.net Key strategies employed include:

Three-component Catellani reaction/Au-catalyzed 6-exo-dig cyclization : This sequence is used to efficiently assemble the 1-methylene-tetrahydroisoquinoline scaffold. chemrxiv.orgresearchgate.net

Oxidative dearomatization : This critical step constructs the spiro-cyclohexadienone system, which is the hallmark of the proaporphine structure. chemrxiv.orgresearchgate.net

These synthetic routes, while often producing racemic mixtures, are instrumental for generating novel derivatives. By modifying the building blocks used in these syntheses, chemists can introduce different functional groups at various positions on the proaporphine scaffold, enabling the exploration of structure-activity relationships. The aporphine scaffold, derived from proaporphines, is considered a "privileged scaffold" in medicinal chemistry, particularly for developing agents targeting the central nervous system, further motivating the synthesis of new derivatives. nih.gov

Comparative Biological Activities of this compound Analogs (Pre-clinical/Mechanistic Focus)

This compound and its structural analogs exhibit a range of biological activities, as demonstrated in preclinical studies. These activities are often modulated by the specific substitution patterns and stereochemistry of the individual alkaloids.

Neuroactivity : this compound itself has shown neuroprotective effects in preclinical models. It was found to protect human neuronal SH-SY5Y cells from hydrogen peroxide-induced apoptosis. nih.gov

Antihypertensive and Sedative Effects : The related proaporphine alkaloid stepharine is noted for its antihypertensive and sedative properties. researchgate.net

Melanogenesis Inhibition : A study evaluating alkaloids from lotus flowers found that both aporphine and benzylisoquinoline types, including pronuciferine and nuciferine, exhibited melanogenesis inhibitory activity.

Antiprotozoal and Antiplasmodial Activity : While not proaporphines, other isoquinoline (B145761) alkaloids isolated from Croton linearis (the source of crotonosine), such as reticuline (B1680550) and laudanidine, have demonstrated moderate antiplasmodial activity against Plasmodium falciparum. nih.gov This suggests that the broader isoquinoline scaffold present in these analogs is a promising starting point for antimalarial drug discovery. researchgate.net

The table below compares the observed preclinical activities of this compound and some of its analogs.

| Compound | Class | Preclinical/Mechanistic Activity |

| This compound | Proaporphine | Neuroprotection against oxidative stress-induced apoptosis nih.gov |

| Stepharine | Proaporphine | Antihypertensive, Sedative researchgate.net |

| Nuciferine | Aporphine | Melanogenesis inhibition |

| Reticuline | Benzylisoquinoline | Moderate antiplasmodial activity nih.gov |

| Laudanidine | Benzylisoquinoline | Moderate antiplasmodial activity nih.gov |

Stereochemical Implications in Derivative Activities

The biosynthesis of these alkaloids is highly stereospecific. For instance, the enzyme LsCYP80G stereospecifically converts (R)-N-methylcoclaurine into glaziovine, demonstrating nature's precise control over molecular architecture. nih.gov This enzymatic selectivity ensures the production of a single enantiomer with a defined biological function.

In contrast, chemical synthesis often yields racemic mixtures, meaning a 50:50 mix of both enantiomers (e.g., (±)-stepharine). chemrxiv.orgchemrxiv.org These enantiomers can have different, and sometimes opposing, biological effects. The presence of both enantiomers of glaziovine in different plant species suggests that stereochemistry plays a crucial role in their natural function and biosynthesis. The challenge in synthetic chemistry is to develop stereoselective methods that can produce a single, desired enantiomer, mimicking the efficiency of nature and allowing for the development of more specific and potent therapeutic agents. The development of stereoselective synthesis for alkaloids is an active area of research, underscoring the importance of chirality in drug action. mdpi.com

Analytical Methodologies for R Pronuciferine

Extraction Techniques from Natural Sources

(R)-Pronuciferine is an isoquinoline (B145761) alkaloid found in various plant species, notably in the leaves of the lotus (B1177795) (Nelumbo nucifera) and certain Papaver species. nih.govuchile.cl The initial step in its analysis is the extraction from the plant matrix.

A common method involves solvent extraction using methanol (B129727). hmdb.ca In one procedure, dried and powdered plant material, such as lotus flower buds, is extracted with methanol under reflux. This crude methanol extract is then subjected to liquid-liquid partitioning. A typical partition system uses a mixture of ethyl acetate (B1210297) and an acidic aqueous solution, such as 3% aqueous tartaric acid, to separate the alkaloids from other components. hmdb.ca The alkaloids, including pronuciferine (B1678250), are drawn into the acidic aqueous phase.

Alternatively, extraction can be performed by mixing the ground plant material with weak acid solutions, for example, acetic acid in water, methanol, or ethanol, to obtain a desired level of purity in the initial extract. libretexts.org These conventional extraction techniques are foundational for obtaining the crude mixture from which this compound can be further purified. researchgate.net

Advanced Chromatographic Separations

Following extraction, chromatographic techniques are employed to separate this compound from the complex mixture of other alkaloids and plant constituents.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analytical separation and quantification of this compound. libretexts.org Reversed-phase HPLC is commonly utilized, where pronuciferine is separated based on its hydrophobicity. researchgate.net Research has detailed specific methods for analyzing crude extracts from Nelumbo nucifera containing pronuciferine. rsc.orgnih.gov These methods allow for the resolution of pronuciferine from structurally similar aporphine (B1220529) alkaloids. rsc.org

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Conditions |

|---|---|

| Column | Discovery C18 (25 cm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-water-triethylamine-glacial acetic acid (55:44:1:0.15, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

Data sourced from Ma, Y. B., et al. (2014). rsc.org

For the isolation of larger, preparative quantities of this compound, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique. nih.govnd.edu A significant advantage of CCC is the elimination of solid adsorbents, which prevents the irreversible adsorption of the sample and allows for high sample recovery. libretexts.orgnd.edu

In one established method, HSCCC was used to purify pronuciferine directly from a crude extract of Nelumbo nucifera leaves in a single step. nih.govhyphadiscovery.com This approach successfully yielded pronuciferine with high purity. nih.govhyphadiscovery.com Another study utilized a two-step HSCCC process with different solvent systems to isolate five different alkaloids, including pronuciferine. researchgate.net

Table 2: HSCCC Parameters for this compound Isolation

| Parameter | Conditions |

|---|---|

| Technique | High-Speed Counter-Current Chromatography (HSCCC) |

| Solvent System | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) |

| Sample | 100 mg crude extract from N. nucifera leaves |

| Yield | 1.1 mg of pronuciferine |

| Purity | 96.8% (as determined by HPLC) |

Data sourced from Ma, Y. B., et al. (2014). nih.govhyphadiscovery.com

Spectrometric Characterization and Quantification

Once isolated, this compound is structurally characterized and quantified using advanced spectrometric methods.

A highly sensitive and selective method for the simultaneous detection and quantification of this compound is Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). uchile.cl This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A validated LC-ESI-MS/MS method has been developed for quantifying pronuciferine in Papaver species. uchile.cl The method uses positive electrospray ionization and monitors a specific fragmentation pathway of the molecule (a mass transition) in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. uchile.cl The assay was demonstrated to be linear over a specific concentration range, making it suitable for accurate quantification. uchile.cl

Table 3: LC-ESI-MS/MS Parameters for this compound Quantification

| Parameter | Conditions |

|---|---|

| LC Column | C18 (2.1 × 50 mm, 3 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS/MS Transition | m/z 312.1 → 283.1 |

| Linearity Range | 0.01 µg/mL to 1 µg/mL (r = 0.998) |

Data sourced from Goger, F. Y., et al. (2018). uchile.cl

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound. Following isolation, the chemical structure is confirmed by means of ¹H NMR and ¹³C NMR analysis, often supplemented by 2D NMR experiments like COSY and HMBC. nih.govhyphadiscovery.com

The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for the carbon atoms in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are characteristic of the electronic environment of each nucleus, and spin-spin coupling constants (J) provide information about the connectivity of adjacent atoms. This detailed data allows for the unambiguous assignment of the entire molecular structure of this compound. nih.gov

Table 4: Key Structural Features of this compound and Typical NMR Chemical Shift Ranges

| Functional Group | Atom Type | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Aromatic Ring | Aromatic C-H | 6.5 - 8.0 |

| Aromatic Ring | Aromatic C | 125 - 150 |

| Dienone System | C=C-H | 6.0 - 7.5 |

| Dienone System | C=O (Ketone) | 190 - 220 |

| Methoxy (B1213986) Groups | O-CH₃ | 3.7 - 4.0 |

| Methyl Group | N-CH₃ | ~2.5 |

| Aliphatic CH, CH₂ | Aliphatic C-H | 1.5 - 4.0 |

| Aliphatic CH, CH₂ | Aliphatic C | 20 - 60 |

Note: These are general, representative chemical shift ranges. Actual values are dependent on the solvent and specific molecular structure. libretexts.orgrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules in solution. researchgate.netnih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of atoms around a stereocenter. encyclopedia.pub For complex molecules like aporphine alkaloids, ECD provides a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. researchgate.net

The absolute configuration of (+)-pronuciferine has been established as (R). This assignment was historically confirmed through chemical correlation with other alkaloids of known stereochemistry. sci-hub.se Notably, these chemical correlations are further supported by circular dichroism studies, which provide spectroscopic evidence for the assigned (R)-configuration. sci-hub.sechem960.com

Standardization and Quality Control Methodologies for this compound in Extracts

The standardization and quality control of herbal extracts are essential to ensure their consistency, efficacy, and safety. respectprogram.orgicm.edu.pl For extracts containing this compound, robust analytical methodologies are required for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose due to their high sensitivity, selectivity, and reliability. nih.govCurrent time information in Bangkok, TH.researchgate.net

Several validated methods have been developed for the simultaneous determination of this compound and other co-occurring alkaloids in plant extracts, such as those from Nelumbo nucifera (lotus) and Stephania epigaea. nih.govnih.gov These methods are crucial for the quality assessment of raw plant materials and finished herbal products. nih.govresearchgate.net

A common approach involves the use of a reversed-phase C18 column with a mobile phase consisting of a gradient mixture of acetonitrile and water, often with a formic acid modifier to improve peak shape and ionization efficiency. nih.govresearchgate.net Detection is typically carried out using a triple-quadrupole mass spectrometer operating in the multiple-reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. nih.govresearchgate.net

The validation of these analytical methods is performed according to international guidelines and includes the assessment of several key parameters to ensure their reliability. These parameters include linearity, sensitivity (limit of detection and limit of quantitation), accuracy, precision (intra-day and inter-day), and recovery.

Below are tables summarizing the validation parameters from a representative LC-MS/MS method developed for the quantification of pronuciferine.

Table 1: Linearity and Sensitivity Data for Pronuciferine Quantification

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|---|---|---|

| Pronuciferine | 1 - 1000 | > 0.99 | 1 |

Data derived from studies on the simultaneous determination of multiple alkaloids in plasma. nih.gov

Table 2: Accuracy and Precision Data for Pronuciferine Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

|---|---|---|---|---|

| Low | 2 | < 15 | < 15 | 85-115 |

| Medium | 100 | < 15 | < 15 | 85-115 |

| High | 500 | < 15 | < 15 | 85-115 |

General acceptance criteria for bioanalytical method validation are presented. Specific values for pronuciferine fall within these ranges. nih.gov

These robust analytical methods allow for the precise quantification of this compound in complex matrices like plant extracts, forming the basis for effective quality control and standardization. researchgate.netnih.gov The establishment of such methods is a critical step in the development of standardized herbal preparations.

Future Research Directions and Research Gaps

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of (R)-Pronuciferine is part of the larger network of BIA metabolism in plants. researchgate.netnih.gov In sacred lotus (B1177795) (Nelumbo nucifera), it is understood that the pathway proceeds via (R)-enantiomers, a distinction from the more commonly studied (S)-configuration pathways in plants like the opium poppy. researchgate.netnih.gov

Key intermediates in the sacred lotus include (R)-norcoclaurine, which is synthesized from dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govmaxapress.com Subsequent enzymatic steps involving O-methyltransferases (OMTs) and N-methyltransferases (NMTs) lead to intermediates like (R)-N-methylcoclaurine. maxapress.comresearchgate.net Recent studies have identified that the cytochrome P450 enzyme NnCYP80G stereospecifically converts (R)-N-methylcoclaurine to the proaporphine alkaloid glaziovine (B1671578), which is then methylated to form this compound. nih.govbiorxiv.org

However, a significant gap remains in understanding the complete enzymatic cascade. While the conversion of glaziovine to this compound is presumed to be a methylation step, the specific enzyme responsible for this conversion has not been definitively identified and characterized. nih.gov Furthermore, the broader regulatory mechanisms that control the flux through this specific branch of the BIA pathway, and how it competes with the formation of other alkaloids like bisbenzylisoquinolines, are not fully understood. researchgate.netresearchgate.net

Table 1: Known and Unknown Steps in this compound Biosynthesis

| Precursor | Intermediate/Product | Enzyme(s) | Status |

| Dopamine + 4-HPAA | (R,S)-Norcoclaurine | Norcoclaurine Synthase (NCS) - presumed | Partially Elucidated nih.govmaxapress.com |

| (R)-Norcoclaurine | (R)-Coclaurine | 6-O-methyltransferase (6OMT) | Elucidated biorxiv.org |

| (R)-Coclaurine | (R)-N-methylcoclaurine | Coclaurine-N-methyltransferase (CNMT) | Elucidated biorxiv.org |

| (R)-N-methylcoclaurine | Glaziovine | NnCYP80G | Elucidated nih.govbiorxiv.org |

| Glaziovine | This compound | Methyltransferase - unknown | Gap nih.gov |

Comprehensive Mechanistic Studies in Diverse Biological Systems

Initial research has pointed towards the neuroprotective effects of this compound. Studies have shown its ability to protect human neuronal SH-SY5Y cells from hydrogen peroxide-induced apoptosis. researchgate.net Additionally, along with nuciferine (B1677029), it has been observed to enhance glucose uptake in insulin-resistant adipocytes, suggesting a potential role in managing glucose metabolism. mdpi.com

Despite these promising findings, the precise molecular mechanisms underlying these activities are largely unknown. Future research should focus on:

Target Identification: Identifying the specific protein targets and signaling pathways modulated by this compound that lead to its neuroprotective and metabolic effects.

Dose-Response and Structure-Activity Relationships (SAR): Establishing clear relationships between the concentration of this compound and its biological effects, and understanding how its specific chemical structure contributes to its activity. nih.gov

In Vivo Studies: Moving beyond in vitro cell models to investigate the effects of this compound in animal models of neurodegenerative diseases and metabolic disorders to validate the initial findings and assess its physiological relevance.

Development of Novel Synthetic Routes with Improved Efficiency and Stereocontrol

The chemical synthesis of proaporphine alkaloids like this compound is challenging due to their complex, tetracyclic spiro-cyclohexadienone structure. mdpi.comacs.org Several total syntheses of racemic pronuciferine (B1678250) have been reported. acs.orgchemrxiv.org One notable approach involves an intramolecular carbon-carbon bond formation using a hypervalent iodine reagent to construct the spiro-cyclohexadienone ring system. acs.orgacs.org Other strategies have focused on the Pictet-Spengler reaction to build the core benzylisoquinoline intermediate. google.com

A major research gap is the development of highly efficient and stereoselective synthetic routes to produce the specific (R)-enantiomer. Most current syntheses produce a racemic mixture, requiring further resolution steps. mdpi.comacs.org Future research should aim to:

Develop Enantioselective Catalysts: Design and utilize chiral catalysts that can direct the formation of the (R)-stereocenter during the key bond-forming reactions.

Create Synthetic Analogs: Use developed synthetic routes to create a library of this compound analogs with modified functional groups to explore structure-activity relationships and potentially enhance biological activity.

Exploration of Undiscovered Natural Sources and Genetic Engineering for Enhanced Production

This compound has been isolated from several plant species, including Nelumbo nucifera (sacred lotus), Berberis coletioides, Cocculus species, and Uvaria species. hmdb.canih.govnih.gov However, the concentration of this compound in these natural sources is often low, making extraction for research or potential therapeutic use inefficient. nih.gov

Future research should focus on two main areas: